3-(Benzylsulfanyl)-1,2,4-triazin-5-ol 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol
Brand Name: Vulcanchem
CAS No.: 90946-15-9
VCID: VC11798760
InChI: InChI=1S/C10H9N3OS/c14-9-6-11-13-10(12-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13,14)
SMILES: C1=CC=C(C=C1)CSC2=NN=CC(=O)N2
Molecular Formula: C10H9N3OS
Molecular Weight: 219.27 g/mol

3-(Benzylsulfanyl)-1,2,4-triazin-5-ol

CAS No.: 90946-15-9

Cat. No.: VC11798760

Molecular Formula: C10H9N3OS

Molecular Weight: 219.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzylsulfanyl)-1,2,4-triazin-5-ol - 90946-15-9

Specification

CAS No. 90946-15-9
Molecular Formula C10H9N3OS
Molecular Weight 219.27 g/mol
IUPAC Name 3-benzylsulfanyl-4H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C10H9N3OS/c14-9-6-11-13-10(12-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13,14)
Standard InChI Key NWXGZONMDISUET-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=NN=CC(=O)N2
Canonical SMILES C1=CC=C(C=C1)CSC2=NN=CC(=O)N2

Introduction

3-(Benzylsulfanyl)-1,2,4-triazin-5-ol is a synthetic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring, which have been widely studied for their diverse biological and chemical properties. The inclusion of a benzylsulfanyl group and a hydroxyl moiety at specific positions enhances the compound's potential for applications in medicinal chemistry, agriculture, and material sciences.

This article provides an overview of the synthesis, structural characteristics, and potential applications of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol based on available research findings.

Synthesis

The synthesis of 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol typically involves the following steps:

  • Formation of the Triazine Core: The triazine ring is synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds.

  • Introduction of the Benzylsulfanyl Group: A benzylthiol or benzyl halide reacts with a precursor triazine compound under nucleophilic substitution conditions.

  • Hydroxylation: The hydroxyl group is introduced through controlled oxidation or substitution reactions.

The reaction conditions (e.g., solvents, catalysts) significantly influence yield and purity.

Applications

Medicinal Chemistry:
The compound's structural features make it a candidate for drug development targeting microbial infections or cancer. Its hydroxyl group may enhance solubility and bioavailability.

Agriculture:
Triazines are widely used as herbicides due to their ability to inhibit photosynthetic pathways in plants. Substituted triazines like 3-(Benzylsulfanyl)-1,2,4-triazin-5-ol could be explored for similar applications.

Material Science:
Triazines are also used in polymer synthesis as cross-linking agents due to their thermal stability and reactivity.

Research Gaps and Future Directions

Despite its potential applications:

Future studies should focus on optimizing synthetic routes to improve yield and exploring its full spectrum of biological activities.

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